ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate
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Overview
Description
Ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate is a chemical compound with the molecular formula C11H16N4O4. . This compound is characterized by its unique structure, which includes a morpholine ring, a cyano group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate typically involves the reaction of ethyl cyanoacetate with morpholine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The process can be summarized as follows:
Reaction of Ethyl Cyanoacetate with Morpholine: This step involves the nucleophilic attack of morpholine on ethyl cyanoacetate, forming an intermediate.
Acylation: The intermediate is then acylated using an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[2-(morpholin-4-yl)ethyl]acetamide: Shares a similar morpholine and cyano group structure but differs in the acylating group.
4-(2-Aminoethyl)morpholine: Contains the morpholine ring but lacks the cyano and carbamate groups.
Uniqueness
The presence of the morpholine ring, cyano group, and carbamate group allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N4O4 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl N-[2-cyano-3-(morpholin-4-ylamino)prop-2-enoyl]carbamate |
InChI |
InChI=1S/C11H16N4O4/c1-2-19-11(17)14-10(16)9(7-12)8-13-15-3-5-18-6-4-15/h8,13H,2-6H2,1H3,(H,14,16,17) |
InChI Key |
DNTPCMFGZXBGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N |
Origin of Product |
United States |
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